molecular formula C15H13ClFNO2S B2982058 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034287-61-9

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2982058
CAS No.: 2034287-61-9
M. Wt: 325.78
InChI Key: JNOVFOIGICSMOA-UHFFFAOYSA-N
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Description

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule featuring a thienopyridine core with chloro, fluoro, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorothiophene and 3-fluoro-4-methoxybenzaldehyde.

    Formation of Thienopyridine Core: The thienopyridine core can be constructed via a cyclization reaction involving 2-chlorothiophene and an appropriate amine under acidic conditions.

    Substitution Reactions:

    Final Steps: The final product is purified using column chromatography and characterized by NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols.

    Substitution: Formation of various substituted thienopyridines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.

    Receptor Binding: May interact with specific receptors in biological systems.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.

    Receptor Interaction: Binds to receptors, modulating their activity and downstream signaling pathways.

    Chemical Reactivity: Undergoes specific chemical reactions that lead to the formation of active species.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanol
  • (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)ethanone

Uniqueness

  • Structural Features : The combination of chloro, fluoro, and methoxy groups on the thienopyridine core is unique, providing distinct chemical and biological properties.
  • Reactivity : The specific arrangement of functional groups allows for unique reactivity patterns not seen in similar compounds.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2S/c1-20-12-3-2-9(6-11(12)17)15(19)18-5-4-13-10(8-18)7-14(16)21-13/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOVFOIGICSMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3=C(C2)C=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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